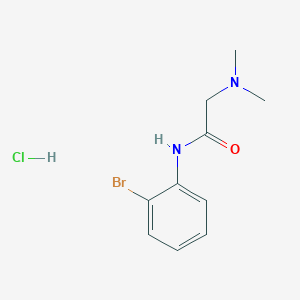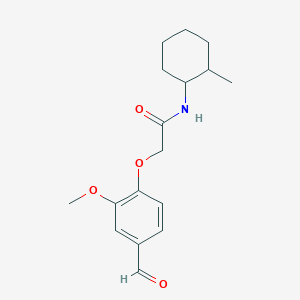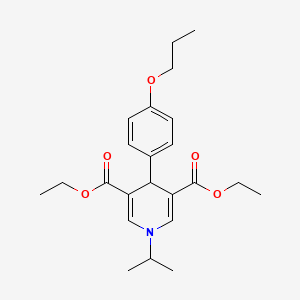
6-nitro-4-phenyl-3-(4-phenyl-1-piperazinyl)-2(1H)-quinolinone
Descripción general
Descripción
6-nitro-4-phenyl-3-(4-phenyl-1-piperazinyl)-2(1H)-quinolinone, also known as NPC1161B, is a synthetic compound that has been extensively researched for its potential therapeutic applications. This compound belongs to the quinolone family of compounds and has been shown to possess a wide range of biological activities.
Mecanismo De Acción
The exact mechanism of action of 6-nitro-4-phenyl-3-(4-phenyl-1-piperazinyl)-2(1H)-quinolinone is not fully understood. However, it has been suggested that it may exert its anti-tumor activity by inhibiting the activity of topoisomerase II, an enzyme that is essential for DNA replication. 6-nitro-4-phenyl-3-(4-phenyl-1-piperazinyl)-2(1H)-quinolinone has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
6-nitro-4-phenyl-3-(4-phenyl-1-piperazinyl)-2(1H)-quinolinone has been shown to possess a wide range of biochemical and physiological effects. It has been found to possess anti-inflammatory and anti-oxidant properties, which may be beneficial in the treatment of a variety of diseases. It has also been shown to possess neuroprotective properties, which may be useful in the treatment of neurodegenerative diseases such as Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of 6-nitro-4-phenyl-3-(4-phenyl-1-piperazinyl)-2(1H)-quinolinone is its potent anti-tumor activity. This makes it a promising candidate for the development of new cancer therapies. However, one of the limitations of 6-nitro-4-phenyl-3-(4-phenyl-1-piperazinyl)-2(1H)-quinolinone is its relatively low solubility in water, which may limit its use in certain experimental settings.
Direcciones Futuras
There are several future directions for research on 6-nitro-4-phenyl-3-(4-phenyl-1-piperazinyl)-2(1H)-quinolinone. One area of research could focus on improving its solubility in water, which would make it more useful in experimental settings. Another area of research could focus on its potential use in the treatment of neurodegenerative diseases such as Alzheimer's disease. Additionally, further research could be conducted to better understand the exact mechanism of action of 6-nitro-4-phenyl-3-(4-phenyl-1-piperazinyl)-2(1H)-quinolinone and its potential use in the treatment of other diseases.
Aplicaciones Científicas De Investigación
6-nitro-4-phenyl-3-(4-phenyl-1-piperazinyl)-2(1H)-quinolinone has been extensively researched for its potential therapeutic applications. It has been found to possess potent anti-tumor activity against a variety of cancer cell lines. It has also been shown to possess anti-inflammatory and anti-oxidant properties. 6-nitro-4-phenyl-3-(4-phenyl-1-piperazinyl)-2(1H)-quinolinone has been studied for its potential use in the treatment of Alzheimer's disease, as it has been shown to possess neuroprotective properties.
Propiedades
IUPAC Name |
6-nitro-4-phenyl-3-(4-phenylpiperazin-1-yl)-1H-quinolin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N4O3/c30-25-24(28-15-13-27(14-16-28)19-9-5-2-6-10-19)23(18-7-3-1-4-8-18)21-17-20(29(31)32)11-12-22(21)26-25/h1-12,17H,13-16H2,(H,26,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSALJLZEFFCOPL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C3=C(C4=C(C=CC(=C4)[N+](=O)[O-])NC3=O)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-nitro-4-phenyl-3-(4-phenylpiperazin-1-yl)quinolin-2(1H)-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2,6-dimethyl-4-({methyl[1-methyl-2-(4-methylpyridin-2-yl)ethyl]amino}methyl)phenyl acetate](/img/structure/B4138233.png)

![2-({2-[(4-chlorobenzyl)oxy]-3-ethoxybenzyl}amino)ethanol hydrochloride](/img/structure/B4138251.png)

![2-({2-[(2-chlorobenzyl)oxy]benzyl}amino)ethanol hydrochloride](/img/structure/B4138257.png)
![4-methoxy-N-[3-(7-methylimidazo[1,2-a]pyridin-2-yl)phenyl]benzamide](/img/structure/B4138273.png)
![N-(4-{[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanoyl]amino}-2,5-diethoxyphenyl)benzamide](/img/structure/B4138281.png)
![N-(tert-butyl)-2-(4-{[(2-phenylethyl)amino]methyl}phenoxy)acetamide hydrochloride](/img/structure/B4138285.png)

methanol](/img/structure/B4138295.png)
![2-(1,3-benzodioxol-5-ylmethyl)-7-bromo-1-(4-nitrophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B4138296.png)
![N-[4-({[3-(7-methylimidazo[1,2-a]pyridin-2-yl)phenyl]amino}sulfonyl)phenyl]acetamide](/img/structure/B4138298.png)
![N-[4-(5-{[2-(4-benzyl-1-piperazinyl)-2-oxoethyl]thio}-4-methyl-4H-1,2,4-triazol-3-yl)phenyl]acetamide](/img/structure/B4138302.png)
![2-({2-[(1,3-benzodioxol-5-yloxy)methyl]-1,3-oxazol-4-yl}carbonyl)-1,2,3,4-tetrahydroisoquinoline](/img/structure/B4138314.png)